Propylenglykoldicaprylat

Übersicht

Beschreibung

Propylene glycol dicaprylate is a diester of propylene glycol and caprylic acid. It is a clear to yellowish liquid that is widely used in cosmetics and personal care products due to its emollient, surfactant, and viscosity-increasing properties . This compound is known for its ability to impart a non-greasy after-feel to formulations, making it a popular ingredient in light moisturizers, sunscreens, and makeup products .

Wissenschaftliche Forschungsanwendungen

Propylene glycol dicaprylate has a wide range of applications in scientific research and industry:

Wirkmechanismus

Target of Action

Propylene glycol dicaprylate primarily targets the skin, acting as a skin conditioning agent and emollient . It fills up the gaps between skin cells in the top layer of the skin , providing a smooth and soft appearance.

Mode of Action

The compound interacts with its targets by forming a protective barrier on the skin surface . This barrier prevents bacteria and irritants from passing into deeper layers of the skin, which could otherwise lead to conditions like acne, eczema, dryness, and itchiness . It also has excellent emulsifying, dispersing, solubilizing, and lubricating abilities .

Biochemical Pathways

By forming a protective barrier, it helps maintain the skin’s natural moisture balance and protects against environmental stressors .

Pharmacokinetics

It is generally considered safe for use in cosmetics and pharmaceuticals .

Result of Action

The primary result of propylene glycol dicaprylate’s action is improved skin health and appearance. It helps to soften and smooth the skin, making it feel more supple and hydrated . It also provides a protective barrier, helping to shield the skin from environmental stressors .

Action Environment

The action of propylene glycol dicaprylate can be influenced by various environmental factors. For instance, its effectiveness as an emollient may be affected by the humidity level in the environment. The compound is chemically stable under standard ambient conditions , suggesting that its action, efficacy, and stability are likely to be consistent across a range of environmental conditions.

Biochemische Analyse

Biochemical Properties

Propylene Glycol Dicaprylate interacts with various biomolecules in the body. It is known to have excellent emulsifying properties and is often used in cosmetics for its ability to disperse and emulsify pigments and sunscreen active ingredients

Cellular Effects

The effects of Propylene Glycol Dicaprylate on cells are primarily related to its role as an emollient and skin conditioning agent. It forms a barrier on the skin’s surface, which helps retain moisture and keep the skin hydrated . This can influence cell function by maintaining the hydration levels of skin cells, thereby promoting healthy skin cell function and turnover .

Molecular Mechanism

Its primary known function is to act as an emollient, forming a barrier on the skin’s surface that helps retain moisture This suggests that it may interact with skin cells at the molecular level to influence hydration and moisture retention

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propylene glycol dicaprylate is synthesized through the esterification of propylene glycol with caprylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:

Propylene glycol+Caprylic acid→Propylene glycol dicaprylate+Water

Industrial Production Methods: In industrial settings, the production of propylene glycol dicaprylate involves continuous esterification processes. The reaction mixture is heated and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Propylene glycol dicaprylate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, propylene glycol dicaprylate can be hydrolyzed back to propylene glycol and caprylic acid.

Transesterification: This reaction involves the exchange of ester groups between propylene glycol dicaprylate and another alcohol, leading to the formation of new esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Propylene glycol and caprylic acid.

Transesterification: New esters depending on the alcohol used.

Vergleich Mit ähnlichen Verbindungen

- Propylene glycol dicaprate

- Propylene glycol dicocoate

- Propylene glycol dipelargonate

- Propylene glycol diisostearate

- Propylene glycol dilaurate

Comparison: Propylene glycol dicaprylate is unique due to its specific fatty acid composition, which imparts a lighter, non-greasy feel compared to other similar compounds. This makes it particularly suitable for use in lightweight cosmetic formulations .

Biologische Aktivität

Propylene glycol dicaprylate (PGDC) is a compound derived from the esterification of propylene glycol with caprylic acid. It is widely used in cosmetics and pharmaceuticals due to its emollient properties and ability to enhance skin penetration of active ingredients. This article presents a detailed examination of the biological activity of PGDC, including its pharmacological effects, safety profile, and various applications supported by research findings.

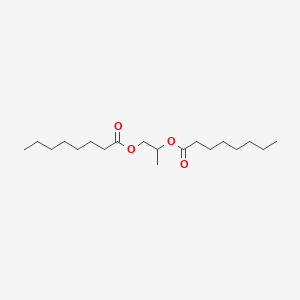

Chemical Structure and Properties

- Chemical Formula : C19H36O4

- Molecular Weight : 320.49 g/mol

- CAS Number : 94339-05-6

PGDC is characterized by its hydrophobic nature, which allows it to function effectively as a solvent and penetration enhancer in various formulations.

Skin Penetration Enhancement

PGDC has been shown to significantly enhance the percutaneous absorption of drugs. Studies indicate that PGDC can improve the delivery of therapeutic agents through the skin barrier, making it valuable in transdermal drug delivery systems. For instance, research demonstrated that PGDC increased the dermal penetration of lidocaine and other compounds when used in combination with other solvents .

| Compound | Enhancement Factor |

|---|---|

| Lidocaine | 1.91 |

| Heparin Sodium Salt | Increased penetration |

| Methyl Nicotinate | Increased penetration |

Toxicity and Safety

The safety assessment of PGDC indicates that it is generally well-tolerated with minimal irritation potential. In studies involving rabbits, PGDC was classified as minimally irritating . The acute oral LD50 in rats exceeds 25 g/kg, suggesting low toxicity upon ingestion . Furthermore, PGDC was found to be non-comedogenic, which supports its use in cosmetic formulations without risk of acne development .

Antitumor Activity

In vivo studies have explored the potential antitumor effects of propylene glycol esters, including PGDC. Although specific studies on PGDC were limited, related compounds like propylene glycol myristate demonstrated antitumor activity in animal models . This suggests a need for further investigation into the potential anticancer properties of PGDC.

Case Studies and Research Findings

- Skin Irritation Studies : In patch tests involving human subjects, formulations containing PGDC exhibited low irritation potential, reinforcing its safety profile for topical applications .

- Drug Delivery Applications : A study evaluated the effectiveness of PGDC as a solvent for preserving RNA targets in aphids infected with Potato virus Y (PVY). Results showed that propylene glycol at concentrations between 25% and 75% retained viral targets effectively, indicating its utility in agricultural biotechnology .

- Clinical Observations : A clinical case highlighted the accumulation of propylene glycol in patients receiving continuous intravenous lorazepam infusions, leading to lactic acidosis. This underscores the importance of monitoring propylene glycol levels in clinical settings to avoid toxicity, especially in critically ill patients .

Eigenschaften

IUPAC Name |

2-octanoyloxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYMWJFNQQOJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864050 | |

| Record name | 1,2-Propanediol dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Rich fatty fruity aroma | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.929 (20°) | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7384-98-7 | |

| Record name | Propylene glycol dicaprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dicaprylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene di(octanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581437HWX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.